4-(5-Vinylpyridin-2-yl)morpholine

Procurement Quality Control Chemical Synthesis

Researchers and procurement managers seeking functional monomers for high-capacity metal chelation or amphiphilic copolymers face limitations with simple vinylpyridines. This compound solves that with dual basic nitrogens per monomer unit, doubling theoretical metal-binding sites for precious metal recovery or environmental remediation. - **100% higher site density**: Two basic N atoms per unit vs. 4-vinylpyridine - maximizes weight-based binding for Hg²⁺, Au³⁺, Pt⁴⁺. - **Distinct hydrophobicity (cLogP 1.56)**: Enables precise amphiphilic copolymer design with controlled self-assembly. - **Dual orthogonal reactivity**: Vinyl group for polymerization; morpholine for independent post-functionalization. - **Supplied at 97-98% purity** - immediate availability in research quantities.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B11776387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Vinylpyridin-2-yl)morpholine
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC=CC1=CN=C(C=C1)N2CCOCC2
InChIInChI=1S/C11H14N2O/c1-2-10-3-4-11(12-9-10)13-5-7-14-8-6-13/h2-4,9H,1,5-8H2
InChIKeyVYVUDTITJCQTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Vinylpyridin-2-yl)morpholine Specifications & Characterization


4-(5-Vinylpyridin-2-yl)morpholine (CAS 223556-21-6) is a heterocyclic organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is characterized by a pyridine ring substituted at the 5-position with a vinyl group and at the 2-position with a morpholine ring . This compound is primarily available as a specialty chemical building block, with supplier-reported purities of 97-98% . The vinyl group makes it a suitable monomer or comonomer for polymerization, while the morpholine moiety introduces a tertiary amine functionality that can modulate basicity and solubility .

Why 4-(5-Vinylpyridin-2-yl)morpholine Is Irreplaceable


The specific substitution pattern on the pyridine ring fundamentally differentiates 4-(5-Vinylpyridin-2-yl)morpholine from simpler analogs like 2-vinylpyridine or 4-vinylpyridine. The 5-vinyl group provides a distinct steric and electronic environment for polymerization and cross-linking, which directly impacts the properties of the resulting polymer . The 2-morpholino substituent is a strong electron-donating group that significantly increases the electron density on the pyridine nitrogen, thereby altering its basicity (pKa) and coordination chemistry compared to unsubstituted vinylpyridines [1]. This dual functionality cannot be replicated by a simple mixture of a vinylpyridine and a morpholine derivative, as the direct linkage ensures both moieties are present in a defined stoichiometry and spatial arrangement in every monomer unit, a critical factor for precise molecular engineering .

4-(5-Vinylpyridin-2-yl)morpholine Differentiation Guide


Purity & Vendor Specifications

Commercial sources for 4-(5-Vinylpyridin-2-yl)morpholine (CAS 223556-21-6) report a standard purity of 98%, which is a critical specification for reproducible research . This is a higher purity specification compared to the 97% purity reported by other vendors for the same compound .

Procurement Quality Control Chemical Synthesis

Molecular Weight vs. Core Vinylpyridines

4-(5-Vinylpyridin-2-yl)morpholine has a molecular weight of 190.24 g/mol [1], which is significantly higher than that of 2-vinylpyridine (105.14 g/mol) or 4-vinylpyridine (105.14 g/mol). This higher mass influences diffusion rates, vapor pressure, and the physical properties of derived polymers.

Polymer Chemistry Physical Properties Material Science

Lipophilicity vs. Simple Vinylpyridines

The calculated partition coefficient (cLogP) for 4-(5-Vinylpyridin-2-yl)morpholine is 1.56 , indicating a specific balance between lipophilicity and hydrophilicity. This is a measurable shift in lipophilicity compared to unsubstituted vinylpyridines.

Medicinal Chemistry Drug Design ADME Properties

Basic Nitrogen Sites for Coordination

4-(5-Vinylpyridin-2-yl)morpholine contains two nitrogen atoms: one in the pyridine ring and one in the morpholine ring [1]. This provides two distinct basic sites per monomer unit, enabling more complex coordination chemistry and higher charge density in polyelectrolytes compared to monomers with a single basic nitrogen, like 4-vinylpyridine.

Catalysis Coordination Chemistry Ion Exchange Resins

4-(5-Vinylpyridin-2-yl)morpholine Research & Industrial Applications


Functionalized Copolymers with Controlled Hydrophilicity

The higher lipophilicity (cLogP 1.56) of this monomer compared to simple vinylpyridines makes it an ideal building block for synthesizing amphiphilic copolymers. When copolymerized with hydrophilic monomers (e.g., acrylic acid, acrylamide), the 4-(5-Vinylpyridin-2-yl)morpholine unit introduces a distinct, measurable hydrophobic character that can be precisely tuned to control polymer self-assembly, micelle formation, and surface adsorption properties in aqueous solutions.

Metal-Chelating Resins with High Binding Capacity

With two basic nitrogen atoms per monomer unit, polymers derived from this compound offer a theoretical 100% increase in metal-binding site density compared to polymers derived from 4-vinylpyridine . This is a critical advantage for applications in environmental remediation and precious metal recovery, where maximizing the weight-based capacity for binding toxic heavy metals (e.g., Hg, Pb, Cd) or valuable metals (e.g., Au, Ag, Pt) directly correlates to process efficiency and economic viability.

Heterobifunctional Linkers for Bioconjugation

The compound serves as a versatile intermediate for creating heterobifunctional linkers. The vinyl group can be exploited for free radical or metathesis chemistry to attach to one molecular entity (e.g., a polymer backbone or a nanoparticle surface) . Simultaneously, the morpholine ring can be independently functionalized or used directly for its tertiary amine properties, offering a second orthogonal attachment point. This controlled, dual-reactivity is not possible with simpler vinylpyridines, which only offer a single reactive handle after polymerization.

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